5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-ylhydrosulfide
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Overview
Description
5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-ylhydrosulfide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a thiazole ring, an oxadiazole ring, and a hydrosulfide group, making it a subject of interest for researchers in chemistry, biology, and materials science.
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. It’s known that thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
The exact mode of action of this compound is not fully understood. Thiazole derivatives are known to interact with various biological targets, leading to a range of effects. For instance, some thiazole compounds have been found to exhibit cytotoxic activity on human tumor cell lines .
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Some thiazole compounds have been found to exhibit cytotoxic activity on human tumor cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of the compound in various solvents can affect its bioavailability . Furthermore, the compound should be stored at 4℃ in a light-avoiding environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-ylhydrosulfide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the formation of the oxadiazole ring. The final step involves the introduction of the hydrosulfide group under controlled conditions. Specific reagents and catalysts are used at each stage to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Advanced techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability. The use of high-throughput screening and optimization of reaction conditions are crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-ylhydrosulfide undergoes various chemical reactions, including:
Oxidation: The hydrosulfide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-ylhydrosulfide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
- 5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-yl methyl sulfide
- 2,4-Diphenyl-1,3-thiazole
- 1,3,4-Oxadiazole derivatives
Uniqueness
5-[(2,4-Diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-ylhydrosulfide stands out due to its combination of a thiazole ring, an oxadiazole ring, and a hydrosulfide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable subject for research and development.
Properties
IUPAC Name |
5-[(2,4-diphenyl-1,3-thiazol-5-yl)methyl]-3H-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS2/c23-18-21-20-15(22-18)11-14-16(12-7-3-1-4-8-12)19-17(24-14)13-9-5-2-6-10-13/h1-10H,11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYFWPDMMKMCKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)CC4=NNC(=S)O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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